2,4-Dichlorobenzhydrazide
Overview
Description
2,4-Dichlorobenzhydrazide is an organic compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . It is widely used in various scientific research applications .
Synthesis Analysis
This compound serves as a reagent for compound synthesis, a catalyst for organic reactions, and a laboratory reagent for biochemical and physiological investigations . It is used as a versatile reagent for synthesizing diverse compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a hydrazide group attached to it . The exact mass of the molecule is 203.9857182 g/mol .Physical And Chemical Properties Analysis
This compound is a crystalline white solid that exhibits solubility in water, ethanol, and various organic solvents . It has a molecular weight of 205.04 g/mol, and its computed properties include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Toxicology and Environmental Impact : The toxicity and environmental impact of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound closely related to 2,4-Dichlorobenzhydrazide, have been extensively studied. It's used worldwide in agriculture and urban activities as a herbicide, and research focuses on its potential risks and effects on non-target species, particularly in aquatic environments. The studies highlight the importance of understanding the molecular biology, gene expression, and exposure assessment related to 2,4-D toxicity and mutagenicity (Zuanazzi et al., 2020).
Potential Male Contraceptive : A derivative of this compound, known as AF-2364, has been identified as a potential male contraceptive. This compound induces reversible germ cell loss from the seminiferous epithelium in rats, affecting cell adhesion between Sertoli and germ cells. The potential for AF-2364 as a male contraceptive is based on its reversible effects and the lack of specific organ uptake, including in the testis (Cheng et al., 2005).
Herbicide Removal from Water Sources : Efforts to remove 2,4-Dichlorophenoxyacetic acid from contaminated water sources have been critical, given its strong toxicity and water contamination potential. Various methods for removing 2,4-D from aqueous systems have been summarized, emphasizing the need for more efficient removal strategies (EvyAliceAbigail et al., 2017).
Photodegradation of 2,4-D : The study of Fe-doped TiO2 nanoparticles for the photodegradation of 2,4-D from aqueous solutions has shown promising results. The nanoparticles effectively degrade 2,4-D under UV and sunlight irradiation, suggesting their potential use in removing organic pollutants from water, especially in tropical areas (Ebrahimi et al., 2020).
Phytoremediation Enhancement : Bacterial endophytes have been used to enhance the phytoremediation of 2,4-Dichlorophenoxyacetic acid, particularly in broad-leaved plants like poplar and willow. The inoculation of plants with bacteria capable of degrading 2,4-D has shown higher capacity for herbicide removal and reduced accumulation in aerial tissues (Germaine et al., 2006).
Mechanism of Action
Target of Action
This compound is an organic compound widely employed in diverse scientific research applications . It serves as a reagent for compound synthesis, a catalyst for organic reactions, and a laboratory reagent for biochemical and physiological investigations .
Mode of Action
The mechanism of action of 2,4-Dichlorobenzhydrazide relies on its robust oxidizing properties. As a potent oxidizing agent, it participates in redox reactions with organic compounds . In biochemical and physiological studies, this compound acts as an oxidizing agent, leading to potential oxidative damage to cellular components . Moreover, it exhibits the ability to interact with enzymes, proteins, and other cellular components, thereby affecting their activity .
Biochemical Pathways
Its role as an oxidizing agent suggests that it may influence pathways involving redox reactions and oxidative stress .
Pharmacokinetics
Its solubility in water, ethanol, and various organic solvents suggests that it may have good bioavailability .
Result of Action
Its role as an oxidizing agent suggests that it may cause oxidative damage to cellular components, potentially affecting cell function and viability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The mechanism of action of 2,4-Dichlorobenzhydrazide relies on its robust oxidizing properties . As a potent oxidizing agent, it participates in redox reactions with organic compounds . In biochemical and physiological studies, this compound acts as an oxidizing agent, leading to potential oxidative damage to cellular components . Moreover, it exhibits the ability to interact with enzymes, proteins, and other cellular components, thereby affecting their activity .
Cellular Effects
In biochemical and physiological studies, this compound acts as an oxidizing agent, leading to potential oxidative damage to cellular components . This could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its robust oxidizing properties . As a potent oxidizing agent, it participates in redox reactions with organic compounds . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Subcellular Localization
Given its solubility and oxidizing properties, it may be distributed throughout various cellular compartments .
Properties
IUPAC Name |
2,4-dichlorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQHOGSXXSMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206883 | |
Record name | 2,4-Dichlorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5814-06-2 | |
Record name | 2,4-Dichlorobenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5814-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichlorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the hydrogen bonding pattern observed in 2,4-dichlorobenzohydrazide and how does it differ from its isomer?
A1: Unlike its isomer, 2,6-dichlorobenzohydrazide, which forms simple chains via N-H...O hydrogen bonds [], 2,4-dichlorobenzohydrazide exhibits a more complex arrangement. It forms sheets through a combination of N-H...N and N-H...O hydrogen bonds. Interestingly, these sheets display a layered structure with a polar inner layer enclosed by two non-polar outer layers []. This difference in hydrogen bonding patterns highlights the impact of chlorine atom positioning on the intermolecular interactions and overall structural organization of the molecules.
Q2: Has 2,4-dichlorobenzohydrazide been investigated for its metal-complexing abilities?
A2: Yes, research indicates that 2,4-dichlorobenzohydrazide can function as a ligand in metal complexes. Specifically, it has been used to synthesize a Co(II) complex by reacting it with pyridoxal to first form a Schiff base ligand []. This complex, with a proposed octahedral geometry, has been characterized using various techniques including elemental analysis, molar conductance measurements, LC-MS, IR, TGA, and UV spectral studies []. This finding suggests potential applications of 2,4-dichlorobenzohydrazide and its derivatives in coordination chemistry.
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